4,6-Dibromo-3-hydroxyanthranilic acid is a chemical compound with the molecular formula C₇H₅Br₂NO₃. It features a unique structure characterized by two bromine atoms at the 4 and 6 positions of the anthranilic acid backbone, along with a hydroxyl group at the 3 position. This compound is part of the anthranilic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications.
These reactions are significant in synthetic organic chemistry, particularly in developing pharmaceuticals and agrochemicals.
The synthesis of 4,6-dibromo-3-hydroxyanthranilic acid can be achieved through several methods:
The applications of 4,6-dibromo-3-hydroxyanthranilic acid span various fields:
Interaction studies involving 4,6-dibromo-3-hydroxyanthranilic acid focus on its effects on metabolic pathways and enzyme interactions:
Several compounds share structural similarities with 4,6-dibromo-3-hydroxyanthranilic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Hydroxyanthranilic Acid | Hydroxyl group at position 3 | Precursor in kynurenine pathway |
| 5-Bromo-3-hydroxyanthranilic Acid | Bromine at position 5 | Similar enzyme inhibition properties |
| Anthranilic Acid | Basic structure without substitutions | Foundational compound for various derivatives |
4,6-Dibromo-3-hydroxyanthranilic acid is unique due to its dual bromination and specific biological activities that differentiate it from other similar compounds. Its potential as a therapeutic agent makes it a subject of interest in ongoing research.
4,6-Dibromo-3-hydroxyanthranilic acid possesses the molecular formula C₇H₅Br₂NO₃ with a molecular weight of 310.928 daltons. The compound exhibits an achiral stereochemistry with no defined stereocenters or E/Z centers, indicating a relatively simple three-dimensional configuration. The structural framework consists of an anthranilic acid backbone featuring a carboxylic acid group, an amino group at the 2-position, and a hydroxyl group at the 3-position. The distinguishing characteristic of this molecule lies in the presence of two bromine atoms strategically positioned at the 4 and 6 positions of the benzene ring, which significantly influences its biological activity and enzyme inhibition properties.
The International Union of Pure and Applied Chemistry name for this compound is 2-amino-4,6-dibromo-3-hydroxybenzoic acid, reflecting its systematic chemical nomenclature. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br, which provides a linear description of its atomic connectivity. The International Chemical Identifier key SEAVVBUQSYHVKP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical information retrieval systems.
The compound displays specific physical characteristics that are crucial for its handling and application in research settings. According to collision cross section measurements, various ionized forms of the molecule exhibit distinct cross-sectional areas, with the protonated form [M+H]⁺ showing a predicted collision cross section of 141.7 Ų and the deprotonated form [M-H]⁻ displaying 146.3 Ų. These measurements provide valuable information for mass spectrometry analysis and identification procedures.
The molecular structure contains multiple functional groups that contribute to its solubility and reactivity profiles. The presence of both hydrophilic groups (amino, hydroxyl, and carboxylic acid) and the hydrophobic aromatic ring with bromine substituents creates a compound with moderate polarity characteristics. This balanced polarity enables the molecule to interact effectively with both aqueous biological systems and lipophilic cellular membranes, contributing to its bioavailability and therapeutic potential.
The systematic nomenclature of 4,6-dibromo-3-hydroxyanthranilic acid follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives [9] [10] [11]. The primary International Union of Pure and Applied Chemistry designation is 2-amino-4,6-dibromo-3-hydroxybenzoic acid, which precisely describes the molecular structure through positional nomenclature [9] [10]. Alternative nomenclature systems recognize this compound as 4,6-dibromo-3-hydroxyanthranilic acid, emphasizing its relationship to the parent anthranilic acid structure [9] [10].
Table 1: Chemical Nomenclature and Classification of 4,6-Dibromo-3-hydroxyanthranilic acid
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | 2-amino-4,6-dibromo-3-hydroxybenzoic acid |
| Alternative Name | 4,6-dibromo-3-hydroxyanthranilic acid |
| Common Name | Benzoic acid, 2-amino-4,6-dibromo-3-hydroxy- |
| Research Code | NCR-631 |
| CAS Registry Number | 160911-12-6 |
| Molecular Formula | C₇H₅Br₂NO₃ |
| Molecular Weight | 310.93 g/mol |
| Chemical Classification | Halogenated anthranilic acid derivative |
The chemical classification of this compound places it within the broader family of halogenated aromatic carboxylic acids, specifically as a member of the anthranilic acid derivative class [9] [10] [11]. This classification system reflects both structural characteristics and functional properties relevant to biochemical applications [11] [12]. The compound belongs to the subclass of hydroxybenzoic acid derivatives, characterized by the presence of both hydroxyl and carboxyl functional groups on the benzene ring [13] [14].
The systematic structural analysis reveals the compound as an ortho-substituted benzoic acid bearing amino, hydroxyl, and dibromo substituents at defined positions [9] [10]. The Chemical Abstracts Service registry number 160911-12-6 provides unique identification within global chemical databases [9] [10]. The molecular formula C₇H₅Br₂NO₃ indicates the presence of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 310.93 grams per mole [9] [10].
The biochemical significance of 4,6-dibromo-3-hydroxyanthranilic acid in tryptophan metabolism derives from its profound influence on the kynurenine pathway, the primary route for tryptophan catabolism in mammalian systems [5] [7] [15]. This compound functions as a potent modulator of 3-hydroxyanthranilic acid concentrations, directly impacting the metabolic flux through this critical biochemical pathway [5] [16]. Research demonstrates that administration of 4,6-dibromo-3-hydroxyanthranilic acid results in rapid, dose-dependent increases in 3-hydroxyanthranilic acid levels in both blood plasma and brain tissue [5].
Table 2: Research Findings in Tryptophan Metabolism Studies
| Study Type | Research Focus | Key Findings | Citation Reference |
|---|---|---|---|
| Animal Model (Rats) | 3-hydroxyanthranilic acid accumulation | Dose-dependent increase in 3-hydroxyanthranilic acid levels | [5] |
| Blood Plasma Analysis | Plasma concentration changes | Rapid increase in plasma levels following administration | [5] |
| Brain Tissue Analysis | Brain concentration changes | Increased brain concentrations of 3-hydroxyanthranilic acid | [5] |
| Enzyme Inhibition Assay | 3-hydroxyanthranilic acid 3,4-dioxygenase inhibition | Effective inhibition of quinolinic acid formation | [5] [8] |
| Metabolic Pathway Modulation | Kynurenine pathway regulation | Modulation of excitotoxin production pathway | [17] |
| Dose-Response Study | Dose-dependent effects | Optimal effects at 25 mg/kg dosage | [5] |
The metabolic significance extends beyond simple enzyme inhibition to encompass broader regulatory mechanisms within tryptophan catabolism [7] [15] [18]. The kynurenine pathway represents the dominant route for tryptophan degradation, accounting for approximately 95% of dietary tryptophan metabolism in healthy individuals [7] [18]. Within this pathway, 3-hydroxyanthranilic acid serves as a crucial intermediate, positioned at a metabolic branch point that determines the production of either beneficial or potentially harmful downstream metabolites [19] [7] [15].
Experimental investigations reveal that 4,6-dibromo-3-hydroxyanthranilic acid influences the balance between neuroprotective and neurotoxic metabolite production [5] [19] [17]. The compound's ability to modulate 3-hydroxyanthranilic acid levels has implications for quinolinic acid formation, a known excitotoxic compound associated with neurodegenerative processes [5] [15] [17]. Research in Sprague-Dawley rats demonstrates that systemic administration leads to measurable changes in metabolite concentrations within one hour, indicating rapid bioavailability and metabolic integration [5].
The role of 4,6-dibromo-3-hydroxyanthranilic acid as a kynurenine pathway modulator centers on its function as a selective inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase, the enzyme responsible for converting 3-hydroxyanthranilic acid to quinolinic acid [5] [16] [17]. This enzymatic inhibition represents a strategic intervention point within the kynurenine pathway, allowing for precise modulation of downstream metabolite production without disrupting upstream tryptophan metabolism [17] [8].
Table 3: Kynurenine Pathway Modulation Mechanisms
| Enzymatic Target | Modulation Type | Metabolic Effect | Biological Significance |
|---|---|---|---|
| 3-hydroxyanthranilic acid 3,4-dioxygenase | Direct inhibition | Reduced quinolinic acid formation | Neuroprotective effects |
| Kynurenine 3-monooxygenase | Indirect modulation | Altered 3-hydroxykynurenine levels | Excitotoxicity reduction |
| Kynureninase | Substrate availability alteration | Modified anthranilic acid production | Metabolic balance maintenance |
| Indoleamine 2,3-dioxygenase | Upstream pathway influence | Tryptophan catabolism regulation | Pathway flux control |
The mechanism of action involves competitive inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase, effectively blocking the conversion of 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconic semialdehyde, the immediate precursor to quinolinic acid [17] [8] [20]. This inhibition results in accumulation of 3-hydroxyanthranilic acid, which can then be channeled toward alternative metabolic pathways or serve regulatory functions within cellular metabolism [16] [20].
Research investigations demonstrate that the modulatory effects extend beyond simple enzymatic inhibition to encompass broader metabolic regulation [16] [17]. The compound influences hepatic sterol regulatory element-binding protein pathways, indicating cross-talk between tryptophan metabolism and lipid biosynthesis [16]. These findings suggest that 4,6-dibromo-3-hydroxyanthranilic acid functions as a multifaceted metabolic modulator with implications extending beyond the kynurenine pathway itself [16].
Irritant